![molecular formula C14H12N6O B2618491 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline CAS No. 2309308-61-8](/img/structure/B2618491.png)
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to an azetidine ring through a triazole moiety
Mecanismo De Acción
Target of Action
The compound “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” belongs to the class of triazole compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
The mode of action of triazole compounds generally involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors . The specific pathways affected by “this compound” would depend on its specific targets.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step process. One common approach is the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The triazole and quinoxaline rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the azetidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the azetidine and quinoxaline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce azetidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
Biological Activities
Research has highlighted several biological activities associated with quinoxaline derivatives, including:
- Antiviral Activity : Quinoxaline derivatives have shown promise against various viral infections. For instance, compounds related to quinoxaline have been evaluated for their ability to inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) . The specific compound 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline exhibited significant antiviral effects, suggesting that similar derivatives may offer therapeutic potential.
- Anticonvulsant Properties : Some studies have indicated that quinoxaline derivatives possess anticonvulsant activity. For example, derivatives synthesized from triazolo[4,3-a]quinoxaline showed promising results in models of induced convulsions . This indicates that 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline may also exhibit similar effects.
- Antitumor Activity : Quinoxaline derivatives have been explored for their anticancer properties. Research has demonstrated that certain synthesized compounds can inhibit tumor cell growth and induce apoptosis in various cancer cell lines . The structural modifications in compounds like this compound could enhance these activities.
Case Studies
Several studies provide insights into the applications of quinoxaline derivatives:
- Antiviral Efficacy Study : A study investigated the antiviral activity of various quinoxaline derivatives against HSV and CMV. The results indicated that certain modifications significantly enhanced antiviral potency .
- Anticonvulsant Evaluation : In another study focused on anticonvulsant properties, several quinoxaline derivatives were tested using the metrazol-induced convulsion model. Two compounds exhibited notable anticonvulsant activity compared to standard treatments .
- Antitumor Activity Assessment : Research on novel tetrazolo[1,5-a]quinoxalines demonstrated their effectiveness against cancer cell lines, indicating potential for further development in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents .
Uniqueness
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of three distinct heterocyclic moieties, each contributing to its overall chemical and biological properties.
Actividad Biológica
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a novel compound that integrates the structural features of quinoxaline and triazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential through various studies and findings.
Structural Characteristics
The compound features a quinoxaline backbone linked to a triazole ring via an azetidine moiety. This unique structure suggests potential for various biological interactions, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing both triazole and quinoxaline structures exhibit significant antimicrobial properties. For instance, a related study on triazole-based quinoxaline derivatives demonstrated effective in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 30.35 to 252.00 µM . The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function.
Antitumor Activity
Quinoxaline derivatives have been explored for their antitumor properties. A study showed that certain quinoxaline derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . The presence of the triazole moiety may enhance these effects by improving solubility and bioavailability.
Anti-inflammatory Properties
Compounds similar to this compound have shown promise in reducing inflammation. For example, studies on related triazole derivatives indicated significant inhibition of pro-inflammatory cytokines and mediators in cellular models . This suggests that the compound could be beneficial in treating inflammatory diseases.
Study 1: Anti-tubercular Activity
In a detailed evaluation of triazole-containing quinoxalines, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, specific compounds exhibited notable anti-tubercular activity with MIC values indicating moderate effectiveness . The study also included docking simulations to elucidate binding interactions with target enzymes.
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. Results demonstrated that certain substitutions on the quinoxaline ring enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could inform future drug design .
Data Table: Summary of Biological Activities
Activity | Compound | MIC (µM) | Effectiveness |
---|---|---|---|
Anti-tubercular | This compound | 30.35 - 252.00 | Moderate to significant |
Cytotoxicity | Various quinoxaline derivatives | Varies | Significant against cancer cells |
Anti-inflammatory | Related triazole derivatives | Not specified | Significant reduction in cytokines |
Propiedades
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBIEJCIPAITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.